![molecular formula C11H17ClN2O2 B1464161 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one CAS No. 1018574-57-6](/img/structure/B1464161.png)
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Overview
Description
“2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 1018304-01-2 . It has a molecular weight of 230.69 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(chloroacetyl)-4-(cyclopropylcarbonyl)piperazine . The InChI code is 1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2 . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.69 . It is stored at room temperature and is in the form of an oil . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Stabilization and Controlled Release of Active Compounds
The research on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-methylcyclopropene (1-MCP) and ethylene, is crucial for improving the safety and quality of fresh produce. These technologies allow for the regulation of ripening and the inhibition of microbial growth, demonstrating the importance of chemical stabilization and release systems in the post-harvest management of agriculture products. This indicates a potential area of application for similar compounds in enhancing food preservation methods (Chen, Chen, Ray, & Yam, 2020).
Environmental Persistence and Toxicity
Studies on the environmental persistence and toxicity of chlorinated compounds, such as tris(chloropropyl) phosphate (TCPP) isomers, highlight the importance of understanding the environmental impact and fate of chemical compounds. This knowledge is essential for assessing risks and developing safer alternatives for industrial and agricultural use. The detailed analysis of TCPP isomers' abundance and behavior in the environment suggests a framework for studying the environmental behavior of similar chloro- and cyclopropane-carbon compounds (Truong, Diamond, Helm, & Jantunen, 2017).
Molecular Complexation for Industrial Applications
Cyclodextrins, due to their inclusion complex forming capability, are utilized in various industrial products and technologies. They modify the properties of materials through molecular complexation phenomena, indicating a potential application area for compounds like "2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" in creating new materials with enhanced properties for industrial or pharmaceutical use (Valle, 2004).
Sorption and Environmental Remediation
The sorption of herbicides and other compounds to soil, organic matter, and minerals is a critical area of research for environmental science. Understanding how chemicals like "2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" interact with environmental matrices can inform remediation strategies and the development of more environmentally friendly chemical compounds (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(12)10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXADZGODYFUUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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